2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-14-9-5-3-7-12(14)17-21-22-18(23(17)19)27-11-16(24)20-13-8-4-6-10-15(13)26-2/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHITMOJFBJOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfanyl and acetamide groups under controlled conditions. Specific reagents and catalysts, such as sulfur-containing compounds and acylating agents, are used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Structural Features
The compound features a triazole ring, which is a common motif in biologically active compounds. The presence of the sulfanyl group and methoxyphenyl substituents enhances its potential interactions with various biological targets.
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. The compound has shown significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited moderate cytotoxicity.
- HCT-116 (colon cancer) : Notable activity with IC50 values around 6.2 µM.
Antiviral Properties
Research indicates that triazole derivatives may serve as effective antiviral agents. The compound has demonstrated potential against HIV and other viral pathogens by targeting specific viral enzymes and preventing replication.
Key Findings
- Certain modifications to the triazole core can enhance efficacy against resistant strains of HIV.
- Sulfanyltriazoles have shown effectiveness against NNRTI-resistant HIV mutants.
Antimicrobial Effects
Compounds within this class exhibit antimicrobial properties against various pathogens. The sulfanyl group is believed to enhance the ability to penetrate microbial membranes and disrupt essential functions.
Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The compound demonstrated significant cytotoxicity against several cancer cell lines, particularly those resistant to conventional therapies.
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties against HIV. Results indicated that specific modifications to the triazole core could enhance efficacy against resistant strains.
Study 3: Structure-Activity Relationship (SAR)
A detailed SAR analysis showed that substitutions on the triazole ring significantly influenced biological activity. For instance, introducing methoxy groups improved solubility and bioavailability, leading to enhanced anticancer efficacy.
Summary Table of Biological Activities
| Activity Type | Target Pathogen/Cell Line | Observations | IC50 Values |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Moderate cytotoxicity | - |
| Anticancer | HCT-116 (colon cancer) | Notable activity | ~6.2 µM |
| Antiviral | HIV | Effective against resistant strains | - |
| Antimicrobial | Various pathogens | Enhanced penetration and disruption | - |
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions provide insights into its mode of action.
Comparison with Similar Compounds
Key Features :
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Variations in substituent positions on the phenyl ring significantly alter bioactivity and physicochemical properties:
Insights :
Heterocyclic Modifications
Replacing phenyl with heterocycles (e.g., pyridine, furan) alters activity profiles:
Insights :
Additional Functional Groups
Addition of methyl, ethyl, or halogens modulates steric and electronic properties:
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a novel organic molecule featuring a triazole ring, sulfanyl group, and acetamide moiety. Its unique structural characteristics suggest significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 397.47 g/mol. The presence of a triazole ring is notable for its role as a pharmacophore in drug design, often associated with antifungal, antibacterial, and anticancer properties.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Triazole Ring | Known for biological activity in medicinal chemistry |
| Sulfanyl Group | Potential for enzyme inhibition |
| Acetamide Moiety | Enhances solubility and bioavailability |
Biological Activity Overview
Research indicates that compounds containing triazole moieties exhibit a range of biological activities. The specific compound under discussion has shown promise in several areas:
- Antimicrobial Activity : Triazole derivatives are well-documented for their antimicrobial properties. This compound may inhibit the growth of various pathogens by disrupting cellular processes.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism likely involves interference with DNA synthesis or apoptosis pathways.
- Enzyme Inhibition : The sulfanyl group may facilitate interactions with specific enzymes, potentially leading to therapeutic applications in diseases where enzyme inhibition is beneficial.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives similar to this compound:
- A review highlighted that 1,2,4-triazoles possess significant antifungal and antibacterial properties, with some derivatives showing effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- In vitro studies have demonstrated that triazole compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to the one discussed showed moderate cytostatic activity against multiple human tumor cell lines .
Table 2: Summary of Biological Activities from Related Studies
The precise mechanisms through which 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide exerts its biological effects are still under investigation. However, it is hypothesized that:
- Binding Affinity : The triazole ring may interact with active sites on enzymes or receptors involved in disease pathways.
- Cellular Uptake : The acetamide moiety likely enhances cellular permeability, allowing for better absorption and efficacy within biological systems.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide?
The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. Key steps include:
- Cyclocondensation : Reacting thiosemicarbazides with substituted benzaldehydes to form the triazole ring .
- Sulfanyl Group Introduction : Thiolation using sulfurizing agents (e.g., Lawesson’s reagent) at the triazole’s 3-position .
- Acetamide Coupling : Reacting the sulfanyl-triazole intermediate with 2-methoxyphenylacetic acid derivatives via nucleophilic substitution .
Characterization : Confirmation via -NMR, -NMR, and LC-MS, with X-ray crystallography resolving ambiguities in regiochemistry .
Q. How is the compound’s structural integrity validated in academic research?
- Spectroscopic Analysis : -NMR confirms methoxy (-OCH) and aromatic proton environments. -NMR identifies carbonyl (C=O) and triazole carbons .
- X-ray Crystallography : Resolves bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between amino and acetamide groups) .
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Advanced Research Questions
Q. How do researchers address inconsistencies in biological activity data across assays?
Discrepancies in anti-exudative or antimicrobial activity may arise from:
- Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or inflammation models (LPS-induced vs. carrageenan-induced edema) .
- Dose-Response Relationships : Non-linear effects at higher concentrations due to aggregation or off-target interactions.
Mitigation Strategies :- Use orthogonal assays (e.g., ELISA for cytokine profiling alongside in vivo edema models) .
- Apply cheminformatics tools (e.g., molecular docking) to predict binding affinities to targets like COX-2 or TNF-α .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?
- Derivatization : Introduce hydrophilic groups (e.g., -SOH, -COOH) at the 4-amino position of the triazole ring while retaining the 2-methoxyphenyl pharmacophore .
- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to enhance aqueous solubility .
- SAR Studies : Balance logP values (target 2–4) by modifying substituents on the triazole and acetamide moieties .
Q. How are computational methods applied to predict structure-activity relationships (SAR)?
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., bacterial dihydrofolate reductase) to identify critical binding residues .
- QSAR Models : Correlate electronic parameters (Hammett σ) of substituents (e.g., 2-methoxy vs. 4-chloro) with activity trends .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and metabolic stability .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in spectroscopic data between synthetic batches?
- Case Study : Conflicting -NMR signals for the triazole NH group (δ 5.8 vs. δ 6.2 ppm).
Root Causes :- Tautomerism : Equilibrium between 4-amino and 4-imino tautomers in solution .
- Solvent Effects : Hydrogen bonding in DMSO-d vs. CDCl shifts proton signals .
Resolution : Use -NMR or X-ray data to confirm the dominant tautomeric form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
